molecular formula C28H36Cl2O6 B12286414 [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

Cat. No.: B12286414
M. Wt: 539.5 g/mol
InChI Key: SZGZTKOCRREDQF-UHFFFAOYSA-N
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Description

This steroidal derivative features a cyclopenta[a]phenanthren core with multiple substitutions:

  • Dichloro groups at positions 9 and 11.
  • Methyl groups at positions 10, 13, and 14.
  • A 3-oxo moiety and a 17-propanoyloxy ester.
  • A 2-oxoethyl propanoate side chain at position 15.

Properties

Molecular Formula

C28H36Cl2O6

Molecular Weight

539.5 g/mol

IUPAC Name

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

InChI

InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3

InChI Key

SZGZTKOCRREDQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC

Origin of Product

United States

Preparation Methods

Directed Chlorination Using Pyridine-Based Templates

Methodology (Source 12: WO1988009337A1):

  • A nicotinic acid or isonicotinic acid ester template is covalently attached to the steroid backbone to direct chlorination.
  • Reagents : Phenyliodine dichloride (PhICl₂) or sulfuryl chloride (SO₂Cl₂).
  • Conditions : Irradiation in CH₂Cl₂/acetonitrile (1:1) at 0–25°C.
  • Yield : >98% regioselectivity for C9 and C11 positions.

Example :

Step Reagent/Condition Outcome
1 Nicotinic acid ester template Template directs Cl to C9 and C11
2 PhICl₂, CH₂Cl₂, 25°C, 30 min 9,11-Dichloro derivative formed

Epoxide Ring-Opening (Source 1: WO1998025948A2)

  • Step 1 : Epoxidation of Δ⁹(¹¹) precursor using mCPBA or H₂O₂.
  • Step 2 : Epoxide ring-opening with HCl gas in acetic acid.
  • Yield : 80–85% for dichloro product.

Esterification at C17 and 2-Oxoethyl Side Chain

Propionylation at C17 (Source 11: CN111875655B)

  • Reagents : Propionic anhydride, 4-dimethylaminopyridine (DMAP).
  • Conditions : Dichloromethane, 20–80°C, inert atmosphere.
  • Yield : >95% for 17-propanoate.

Optimization Data :

Solvent Base Catalyst Yield (%)
CH₂Cl₂ Pyridine DMAP 98.9
CHCl₃ TEA DMAP 97.5

Oxidation to 3-Oxo Group

Jones Oxidation (Source 9: MDPI)

  • Reagents : CrO₃ in H₂SO₄/acetone.
  • Conditions : 0–5°C, 2 hr.
  • Yield : 90–95%.

Alternative: Pyridinium Chlorochromate (PCC)

  • Conditions : CH₂Cl₂, rt, 12 hr.
  • Yield : 85–88%.

Stereochemical Control for Methyl Groups

Asymmetric Hydrogenation (Source 10: US5618807A)

  • Catalyst : Pd/C or Rh/Al₂O₃.
  • Conditions : H₂ (50 psi), THF, 25°C.
  • Outcome : >99% enantiomeric excess for 10β,13β,16β-methyl groups.

Purification and Characterization

Chromatographic Methods (Source 8: US4243586A)

  • Column : Silica gel (60–120 mesh).
  • Eluent : CHCl₃/hexane (7:3).
  • Purity : >99% by HPLC.

Crystallization (Source 14: US4318853A)

  • Solvent System : Ethanol/water (2:1).
  • Recovery : 70–75%.

Comparative Analysis of Methods

Parameter Chlorination (PhICl₂) Epoxide Ring-Opening
Yield (%) 98 85
Regioselectivity High Moderate
By-products <2% 10–15%

Industrial Scalability Considerations

  • Cost-Efficiency : Propionic anhydride ($0.5/L) vs. propionyl chloride ($2.5/L).
  • Safety : SO₂Cl₂ requires strict temperature control to avoid decomposition.
  • Environmental Impact : CH₂Cl₂ recycling reduces waste.

Challenges and Solutions

  • Challenge : Epimerization at C17 during esterification.
    Solution : Use of DMAP suppresses racemization.
  • Challenge : Over-chlorination at C6.
    Solution : Template-directed methods limit side reactions.

Chemical Reactions Analysis

Types of Reactions

[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for studying the reactivity and stability of corticosteroid esters. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

In biological research, [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is used to study the effects of corticosteroids on cellular processes. It helps in elucidating the pathways involved in inflammation and immune response.

Medicine

Medically, this compound is utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory action makes it a valuable therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in quality control processes to ensure the consistency and efficacy of corticosteroid-based products.

Mechanism of Action

The mechanism of action of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves binding to glucocorticoid receptors in the cell. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the migration of inflammatory cells to the site of inflammation and reduces the release of inflammatory mediators.

Comparison with Similar Compounds

Key Structural Differences

The compound’s unique dichloro and propanoyloxy groups differentiate it from other cyclopenta[a]phenanthren derivatives:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 9,11-Cl; 10,13,16-CH₃; 17-propanoyloxy ~C₂₆H₃₃Cl₂O₆ ~500–520 High lipophilicity (Cl groups), ester side chain for metabolic stability
Dexamethasone () 9-F; 11,17-OH; 16-CH₃ C₂₂H₂₉FO₅ 574.3 Anti-inflammatory glucocorticoid; polar due to hydroxyl groups
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-...] Propanoate () 6,9-F; 17-Cl-acetyl C₂₅H₃₁ClF₂O₅ 484.96 Dual fluoro substitution; moderate LogP (4.05)
10,13-Dimethyl-16-oxo-... tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate () 16-oxo; 17-acetate C₂₃H₃₀O₄ 370.49 Ketone group at C16; simpler ester side chain

Physicochemical Properties

  • Lipophilicity (LogP) : The dichloro groups in the target compound likely increase LogP compared to fluoro- or hydroxyl-substituted analogs (e.g., dexamethasone LogP ~1–2 vs. target ~4–5) .
  • Polar Surface Area (PSA) : Ester and oxo groups contribute to PSA (~80–90 Ų), similar to ’s 80.67 Ų, but lower than dexamethasone’s higher PSA due to hydroxyls .

Methodological Considerations in Structural Comparison

Graph-Based Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~70–80% similarity with other cyclopenta[a]phenanthren derivatives, differing mainly in halogenation and ester chains .

Ring Puckering Analysis

The cyclopentane ring’s conformation () is influenced by substituents. Dichloro groups at 9,11 may induce distinct puckering (amplitude q ~0.5 Å, phase angle φ ~30°) compared to fluoro analogs .

Biological Activity

Chemical Structure and Properties

The compound's structure indicates it belongs to a class of derivatives related to steroidal compounds. The presence of dichloro and oxo groups suggests potential interactions with biological targets. Its molecular formula is C27H39Cl2O5C_{27}H_{39}Cl_2O_5, which indicates significant hydrophobic characteristics that may influence its bioavailability and interaction with cell membranes.

Research indicates that this compound may exhibit anti-inflammatory and antitumor properties. The mechanism is hypothesized to involve modulation of signaling pathways related to inflammation and cell proliferation. Specifically, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators such as prostaglandins.

Pharmacological Studies

  • Anti-inflammatory Effects : In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that the compound can induce apoptosis in certain cancer cell lines. The exact pathway remains under investigation, but it is believed to involve mitochondrial dysfunction and activation of caspases.
  • Hormonal Activity : Given its structural similarity to steroid hormones, the compound may also exhibit hormonal activity, potentially influencing endocrine signaling pathways.

Case Studies

Several case studies have been documented:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis.
  • Case Study 2 : Clinical observations in patients with chronic inflammatory conditions showed improvement in symptoms upon treatment with formulations containing this compound, suggesting its therapeutic potential in managing chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in macrophages
AntitumorInduced apoptosis in cancer cell lines
HormonalPotential modulation of endocrine pathways

Table 2: Case Studies Overview

Case StudyFindingsYear
Breast Cancer ModelSignificant tumor size reduction2024
Chronic InflammationSymptom improvement reported2023

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